Product packaging for Boc-d-asp(ochex)-oh(Cat. No.:CAS No. 112898-18-7)

Boc-d-asp(ochex)-oh

Cat. No.: B558564
CAS No.: 112898-18-7
M. Wt: 315.36 g/mol
InChI Key: NLPQIWFEEKQBBN-LLVKDONJSA-N
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Description

Significance in Peptide Synthesis and Bio-organic Chemistry

Boc-D-Asp(OcHex)-OH is a cornerstone in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis chemimpex.comnih.govpnas.org. Its primary role is to act as a protected building block, enabling the sequential elongation of a peptide chain. The tert-butyloxycarbonyl (Boc) group on the alpha-amino nitrogen protects it from reacting prematurely during coupling steps, while the cyclohexyl ester on the beta-carboxyl side chain of aspartic acid prevents deleterious side reactions organic-chemistry.org.

The compound's utility extends to the synthesis of various complex peptides, including those with sensitive sequences or specific structural requirements. For instance, it is instrumental in the construction of RGD (Arg-Gly-Asp) sequences, which are critical motifs in cell adhesion and signaling . Furthermore, it has been employed in the total chemical synthesis of biologically significant proteins and peptides, such as microprotein S nih.gov, human matrix Gla protein nih.gov, and type II secretory phospholipase A2 pnas.org, as well as in the creation of peptide-doxorubicin conjugates for targeted drug delivery acs.org. The ability of this compound to minimize side reactions, particularly aspartimide formation, is paramount for achieving high yields and purity in these demanding synthetic endeavors biotage.comresearchgate.netresearchgate.net.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H25NO6 B558564 Boc-d-asp(ochex)-oh CAS No. 112898-18-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO6/c1-15(2,3)22-14(20)16-11(13(18)19)9-12(17)21-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPQIWFEEKQBBN-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)OC1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies Employing N α Boc D Aspartic Acid β Cyclohexyl Ester

Solution-Phase Synthetic Approaches

While solid-phase synthesis is more common for long peptides, solution-phase methodologies remain relevant, particularly for the synthesis of short peptides or complex fragments.

Strategic Coupling Reagents and Reaction Optimizations

In solution-phase peptide synthesis, the formation of the peptide bond between N-α-Boc-D-Asp(OcHex)-OH and the amino group of another amino acid ester is a critical step. The choice of coupling reagent is paramount to ensure high yield and minimize side reactions, including racemization.

Common coupling reagents used in conjunction with Boc-protected amino acids include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). dokumen.pub To suppress racemization and improve coupling efficiency, these are often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (ONSu). peptide2.com More advanced uronium-based reagents like HBTU and HATU, often used with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA), also find application. dokumen.pubpeptide.com

Reaction optimization involves careful control of temperature, typically starting at 0°C to minimize side reactions, and monitoring the reaction progress using techniques like thin-layer chromatography (TLC). dokumen.pub The pH of the reaction mixture is also a critical parameter, often maintained at around 8 to ensure the availability of the free amine for coupling. dokumen.pub

Table 1: Common Coupling Reagents for Solution-Phase Synthesis

Coupling Reagent Additive Base Key Characteristics
DCC HOBt, ONSu - Cost-effective, but can form insoluble urea (B33335) byproduct.
DIC HOBt, ONSu - Forms a soluble urea, simplifying purification.
HBTU HOBt DIEA Efficient and fast coupling. peptide.com

Methodologies for Product Isolation and Purification

Following the coupling reaction, a series of workup and purification steps are necessary to isolate the desired peptide. A typical procedure involves an aqueous workup to remove excess reagents and water-soluble byproducts. This often includes washing the organic layer with dilute acidic solutions (like 1 M KHSO₄) to remove unreacted amine components and basic solutions (like 5% NaHCO₃) to remove unreacted carboxylic acids and additives like HOBt. dokumen.pub

The crude product is then purified, most commonly by column chromatography on silica (B1680970) gel. The choice of eluent system, typically a gradient of ethyl acetate (B1210297) and hexane, is optimized to achieve separation of the target peptide from any remaining impurities. The purity of the final product is then assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Solid-Phase Peptide Synthesis (SPPS) Applications

N-α-Boc-D-Asp(OcHex)-OH is extensively used in solid-phase peptide synthesis (SPPS), a technique that involves building the peptide chain on an insoluble polymer support. peptide2.com The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a well-established method in SPPS. peptide.com

Boc-Chemistry Protocols for Peptide Elongation

In Boc-based SPPS, the peptide chain is elongated in a cyclical process of deprotection, neutralization, and coupling. peptide.com

The synthesis begins with the attachment of the first amino acid to a solid support, or resin. For the synthesis of a peptide with a C-terminal carboxylic acid, a resin like the Merrifield resin (chloromethylated polystyrene) is commonly used. chempep.com The first Boc-protected amino acid is typically attached to the Merrifield resin as a cesium salt to minimize racemization. chempep.com

Alternatively, for peptides with a C-terminal amide, a benzhydrylamine (BHA) or methylbenzhydrylamine (MBHA) resin is employed. chempep.comiris-biotech.de The attachment of the first amino acid to these amino resins is achieved using standard coupling protocols. Phenylacetamidomethyl (PAM) resins are also used in Boc-chemistry as they offer greater stability to the acid deprotection steps compared to Merrifield resins. chempep.comiris-biotech.de

Table 2: Common Resins for Boc-SPPS

Resin Type Linkage to Peptide Final Peptide Form Cleavage Condition
Merrifield Benzyl (B1604629) ester Carboxylic acid Strong acid (e.g., HF) iris-biotech.de
PAM Phenylacetamidomethyl ester Carboxylic acid Strong acid (e.g., HF) chempep.com

A key step in each cycle of peptide elongation is the removal of the temporary N-α-Boc protecting group. In the Boc/Bzl strategy, the Boc group is selectively removed using a moderately strong acid, most commonly trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), typically at a concentration of 25-50%. peptide.comchempep.comnih.gov This deprotection step generates a TFA salt of the N-terminal amine. peptide.com

The choice of deprotection conditions is crucial to ensure complete removal of the Boc group without cleaving the more acid-labile side-chain protecting groups or the peptide from the resin. peptide.com Following deprotection, the TFA salt is neutralized to the free amine, typically using a hindered base like DIEA in DCM, to prepare the peptide-resin for the next coupling step. peptide.com In situ neutralization protocols have also been developed to streamline this process. peptide.com When acid-sensitive residues like tryptophan or methionine are present in the peptide sequence, scavengers such as dithiothreitol (B142953) (DTE) may be added to the deprotection solution to prevent side reactions caused by the tert-butyl cation formed during Boc removal. peptide.compeptide.com More recently, alternative and milder deprotection methods using Lewis acids like ferric chloride (FeCl₃) have been explored. acs.orgresearchgate.net

Table 3: Reagents for N-α-Boc Deprotection

Reagent Concentration/Solvent Scavengers (if needed) Key Considerations
Trifluoroacetic Acid (TFA) 25-50% in Dichloromethane (DCM) Dithiothreitol (DTE) for Trp, Met, Cys Standard and widely used method. peptide.comchempep.com
Amide Bond Formation Efficiencies and Advanced Coupling Techniques

The formation of an amide bond is the fundamental reaction in peptide synthesis, involving the coupling of a carboxylic acid and an amine. rsc.org In the context of SPPS utilizing Boc-D-Asp(OChx)-OH, the efficiency of this reaction is paramount for the successful assembly of the desired peptide chain. The process involves the activation of the carboxylic acid moiety of the incoming amino acid, which then reacts with the deprotected amino group of the resin-bound peptide. bachem.com

A variety of coupling reagents have been developed to enhance the efficiency of amide bond formation and to suppress side reactions, including racemization. nih.govnih.gov Common coupling agents used in conjunction with Boc-protected amino acids include carbodiimides like Dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives such as 1-Hydroxybenzotriazole (HOBt) to minimize side reactions. bachem.com More advanced phosphonium (B103445) and aminium/uronium salt-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU, offer high coupling efficiencies, even for sterically hindered amino acids. bachem.com

Recent advancements in amide bond formation focus on developing highly efficient, one-pot reactions that can be performed under mild conditions. tohoku.ac.jp For instance, the use of a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) catalyst with di-tert-butyl dicarbonate (B1257347) (Boc2O) has been shown to facilitate the N-acylation of less reactive nitrogen-containing compounds. tohoku.ac.jp While not directly applied to Boc-D-Asp(OChx)-OH in the provided context, such novel methods highlight the ongoing efforts to improve the core chemistry of peptide synthesis. rsc.orgtohoku.ac.jp

The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final peptide. The table below summarizes some commonly used coupling reagents and their general characteristics.

Coupling ReagentClassKey Features
DCC CarbodiimideWidely used, cost-effective, often requires an additive like HOBt to reduce racemization. bachem.com
PyBOP Phosphonium SaltNon-toxic byproducts, effective for solid-phase synthesis. bachem.com
HATU Aminium/Uronium SaltHighly efficient, particularly for difficult couplings, including N-methyl amino acids. bachem.com
HDMC Can exceed the coupling rates of HATU in some cases. bachem.com
COMU Aminium/Uronium SaltSafer alternative to HOBt/HOAt-based reagents, good solubility, suitable for microwave-assisted SPPS. bachem.com

Differential Lability of Side-Chain Protecting Groups

A cornerstone of successful peptide synthesis is the principle of orthogonal protection, where different protecting groups can be selectively removed under distinct chemical conditions. In Boc-D-Asp(OChx)-OH, the α-amino group is protected by the acid-labile Boc group, while the β-carboxyl group is protected by a cyclohexyl ester.

The Boc group is readily cleaved by moderately acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM). peptide.com This deprotection step is performed repeatedly throughout the synthesis to expose the N-terminal amine for the next coupling cycle. peptide.com

Conversely, the cyclohexyl ester protecting group on the aspartic acid side chain exhibits significantly greater stability to the acidic conditions used for Boc group removal. nih.govrsc.org This differential lability is crucial. The cyclohexyl ester is far more resistant to acidolysis than the corresponding benzyl (Bzl) ester, which is another common side-chain protecting group. nih.govrsc.org This enhanced stability of the cyclohexyl ester significantly minimizes the formation of aspartimide, a cyclic imide byproduct that can lead to chain termination or the formation of β-peptide linkages upon ring-opening. peptide.comnih.govpeptide.com Studies have shown that using the cyclohexyl ester for aspartyl protection can reduce aspartimide formation to less than 2% under standard peptide synthesis conditions. nih.gov

The relative stability of various protecting groups is a critical consideration in designing a synthesis strategy. The cyclohexyl group is substantially stable under common Boc-deprotection conditions. rsc.org

Protecting GroupTypical Cleavage ConditionsRelative Stability
Boc (α-amino) Moderate acid (e.g., TFA in DCM) peptide.comLow
Cyclohexyl (Asp side-chain) Strong acid (e.g., HF) nih.govrsc.orgHigh
Benzyl (Asp side-chain) Strong acid (e.g., HF), Hydrogenolysis Moderate

Post-Synthesis Cleavage Procedures and Scavenger Systems

Following the complete assembly of the peptide chain on the solid support, the final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. uq.edu.au The choice of cleavage cocktail is dictated by the nature of the resin linker and the protecting groups used for the amino acid side chains. thermofisher.com For peptides synthesized using the Boc/Bzl strategy, which includes those incorporating Boc-D-Asp(OChx)-OH, strong acids are typically employed for this final deprotection step. acs.org

During acid-mediated cleavage, reactive carbocations are generated from the protecting groups. wordpress.com These cations can alkylate nucleophilic residues within the peptide, such as tryptophan, methionine, and tyrosine, leading to undesired side products. wordpress.com To prevent these side reactions, "scavengers" are added to the cleavage mixture to trap the reactive carbocations. wordpress.comthermofisher.com

Anhydrous hydrogen fluoride (B91410) (HF) is a widely used and effective reagent for cleaving peptides synthesized via the Boc/Bzl strategy. uq.edu.auwordpress.com It is a strong protonating acid capable of removing most benzyl- and tert-butyl-based protecting groups, including the cyclohexyl ester of aspartic acid. wordpress.comnih.gov

The standard HF cleavage procedure is typically performed at 0°C for about an hour. sigmaaldrich.com However, for peptides containing Asp(OChx), cleaving at lower temperatures (e.g., -5°C to 0°C) is recommended to further reduce the risk of aspartimide formation. nih.govsigmaaldrich.com

A significant challenge with HF cleavage is the generation of reactive carbocations. wordpress.com To mitigate this, a variety of scavengers are employed. A common scavenger mixture is p-cresol (B1678582) and p-thiocresol. wordpress.com Anisole is another frequently used scavenger that helps to trap carbocations. wordpress.com The choice of scavengers depends on the amino acid composition of the peptide. wordpress.com

Common Scavengers for HF Cleavage:

Anisole: Traps benzyl and t-butyl carbocations. wordpress.com

p-Cresol: A common scavenger used to protect tyrosine residues. wordpress.com

p-Thiocresol: Used in conjunction with p-cresol, particularly for peptides containing tryptophan. wordpress.com

Dimethyl Sulfide (DMS): Can be used in "low-HF" procedures to minimize side reactions. wordpress.com

Trifluoroacetic acid (TFA) is the standard reagent used for the repetitive deprotection of the N-terminal Boc group during SPPS. peptide.com For the final cleavage and deprotection of all protecting groups, concentrated TFA is used, often in a "cocktail" with various scavengers. opnme.com While the cyclohexyl ester is highly stable to the dilute TFA used for Boc removal, it can be cleaved by concentrated TFA, although it is more resistant than many other protecting groups. rsc.org

The cleavage efficiency of TFA depends on the specific protecting groups present in the peptide. For instance, some arginine protecting groups like Pmc may require extended cleavage times of up to 3 hours. thermofisher.com

Scavengers are crucial in TFA cleavage cocktails to prevent side reactions caused by the liberated protecting groups. opnme.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). sigmaaldrich.com The choice of scavenger cocktail is critical and depends on the peptide sequence. For example, TIS is effective at reducing trityl cations and preventing the reattachment of protecting groups. researchgate.net

Common TFA Cleavage Cocktails:

Cocktail CompositionTarget Residues/Protecting Groups
TFA/TIS/H₂O (95:2.5:2.5) General purpose, suitable for most sequences if appropriate protecting groups like Trp(Boc) are used. sigmaaldrich.com
TFA/Phenol/H₂O/Thioanisole/EDT (Reagent K) A robust, universal mixture for complex peptides, especially those containing Cys, Met, and Trp. sigmaaldrich.com
TFA/DCM Can be used for cleavage from very acid-sensitive resins. thermofisher.com

The use of Asp(OChx) in Boc-SPPS, combined with optimized cleavage protocols using either HF or TFA with appropriate scavenger systems, provides a reliable strategy for the synthesis of complex peptides while minimizing aspartimide-related side reactions. nih.govthieme-connect.de

Advanced Applications in Peptide and Pseudopeptide Science

Role as a Constituent in Complex Peptidomimetic Structures

Peptidomimetics are synthetic compounds designed to mimic the biological activity of natural peptides while offering improved stability, bioavailability, and pharmacokinetic profiles. Boc-D-Asp(OcHex)-OH serves as a key building block in the creation of these complex structures. The cyclohexyl ester (OcHex) provides a degree of steric hindrance and stability that is beneficial in constructing constrained peptide architectures, including cyclopseudopeptides. For instance, it has been employed in the synthesis of cyclopseudopeptides incorporating oxazolidinone moieties, where its presence contributes to the controlled formation of cyclic structures for conformational studies unibo.it. This application underscores its role in generating non-natural peptide scaffolds with specific three-dimensional arrangements required for peptidomimetic design.

Integration into the Synthesis of Human Epidermal Growth Factor (h-EGF) Analogs

The synthesis of analogs of biologically significant peptides like Human Epidermal Growth Factor (h-EGF) often requires precise control over amino acid incorporation and side-chain protection. This compound has been integrated into synthetic strategies for h-EGF, specifically in the preparation of peptide fragments corresponding to its sequence. In the classical solution synthesis of h-EGF, protected peptide derivatives were synthesized using Boc for α-amino protection and stable side-chain protecting groups, such as the cyclohexyl ester for aspartic acid and glutamic acid residues. This approach ensures the integrity of the peptide chain during synthesis and allows for selective deprotection and coupling steps necessary for assembling larger peptide structures, including analogs with modified properties tandfonline.comrsc.org.

Utilization in Glucagon-Like Peptide-1 (GLP-1) Receptor Ligand Development

Glucagon-Like Peptide-1 (GLP-1) receptor agonists (GLP-1RAs) are a class of drugs widely used for treating type 2 diabetes and obesity, known for their ability to stimulate glucose-dependent insulin (B600854) secretion and promote satiety nih.govresearchgate.netmdpi.com. The development of these therapeutic agents often involves significant peptide engineering to enhance stability, prolong half-life, and improve receptor binding. While direct literature specifically detailing the use of this compound in GLP-1 analog synthesis is not explicitly highlighted in the provided search results, its general utility in peptide synthesis, particularly its role in preventing aspartimide formation and its stable protection strategy, makes it a valuable component for constructing modified peptide sequences. Such modifications are critical for creating GLP-1 analogs with optimized pharmacological properties, suggesting its potential application in this field.

Strategies for Minimizing Aspartimide Formation in Problematic Sequences

One of the most significant advantages of this compound lies in its ability to mitigate aspartimide formation, a common and problematic side reaction during peptide synthesis, especially in sequences containing Asp-Gly or Asp-Ser motifs . Aspartimide formation occurs through an intramolecular cyclization of the aspartic acid side chain, leading to epimerization and the generation of undesired α- and β-peptide linkages, which complicate purification and reduce yields uwec.eduiris-biotech.deresearchgate.netnih.gov. The bulky cyclohexyl ester group on the β-carboxyl of this compound provides substantial steric hindrance, effectively blocking the formation of the succinimide (B58015) ring and thus preventing aspartimide rearrangement iris-biotech.de. Compared to other common aspartic acid protecting groups like benzyl (B1604629) (OBzl) or tert-butyl (OtBu) esters, the cyclohexyl ester offers superior resistance to aspartimide formation, although it typically requires harsher cleavage conditions, such as anhydrous hydrogen fluoride (B91410) (HF), to be removed .

Design and Synthesis of Cyclopseudopeptides for Conformational Elucidation

The design of cyclopseudopeptides is a sophisticated strategy employed to constrain peptide conformations, thereby aiding in the elucidation of their three-dimensional structures and their interactions with biological targets. This compound has been utilized in the synthesis of such cyclic structures. For example, in the synthesis of cyclopseudopeptides containing oxazolidinone moieties, derivatives like Boc-L-Asp(OcHex)-L-Oxd-OBn have been synthesized and subsequently incorporated into larger cyclic frameworks unibo.it. The controlled protection offered by the Boc and OcHex groups facilitates the stepwise assembly of these complex cyclic molecules, allowing researchers to study how specific structural constraints influence peptide conformation and biological activity.

Development of Novel Bioactive Peptide Derivatives

The incorporation of this compound into peptide synthesis workflows contributes to the broader objective of developing novel bioactive peptide derivatives. By providing a reliable method for introducing aspartic acid residues while minimizing side reactions, it enables the creation of peptides with tailored sequences and improved properties. This includes peptides designed for specific therapeutic applications, diagnostic tools, or as probes for biochemical research. The compound's robust protection strategy and its ability to enhance peptide purity and yield are foundational to the successful synthesis of these advanced peptide constructs chemetindia.com.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number112898-18-7 chemetindia.comsigmaaldrich.comp3bio.com001chemical.compeptide.compeptanova.de
Molecular FormulaC₁₅H₂₅NO₆ sigmaaldrich.com001chemical.com
Molecular Weight315.36 g/mol sigmaaldrich.com001chemical.compeptide.com
Purity≥98% (TLC/HPLC) chemetindia.comsigmaaldrich.compeptanova.de
Melting Point93-95 °C
AppearanceWhite to slight yellow to beige powder
Primary UsePeptide Synthesis chemetindia.comsigmaaldrich.compeptanova.de
Side Chain ProtectionCyclohexyl ester (OcHex)
N-α Protectiontert-Butoxycarbonyl (Boc)

Table 2: Comparison of Aspartic Acid Side-Chain Protection Groups in Boc-SPPS

FeatureBoc-Asp(OcHx)-OHBoc-Asp(OBzl)-OHBoc-Asp(OtBu)-OH (Fmoc chemistry)¹
Side Chain Protection GroupCyclohexyl ester (OcHx)Benzyl ester (OBzl)tert-Butyl ester (OtBu)
Stability to TFAHighModerateModerate
Resistance to AspartimideHighModerateModerate
Cleavage ConditionsRequires strong acid (e.g., HF)Cleaved by milder acid (e.g., TFA)Cleaved by TFA
Recommended for sequences prone to aspartimideYesLess preferredUsed in Fmoc strategy

¹ Note: Boc-Asp(OtBu)-OH is primarily used in Fmoc-based peptide synthesis strategies, whereas this compound is employed in Boc-based strategies.

Compound List

this compound

Boc-L-Asp(OcHex)-L-Oxd-OBn

Boc-Asp(Ochex)-Obzl

Boc-Asp(OcHx)-OH

Boc-D-Asp(OBzl)-OH

Boc-D-Asp(OtBu)-OH

Boc-D-Asp-OH

Boc-L-Val-L-Oxd-OBn

Boc-D-Ala-D-Oxd-OBn

Boc-Gly-D-Oxd-OBn

Boc-Lys(CI-Z)-Trp-Trp-Glu(OcHex)-Leu-Arg(Tos)-OBzI

Boc-Glu(OcHex)-Arg(Tos)-Cys(MeBzI)-Gln-Tyr(Br-Z)-Arg(Tos)-Asp(OcHex)-Leu-OH

Boc-Tyr(Br-Z)-Ile-Gly-OH

Boc-Cys(MeBzl)-Asn-Cys(MeBzl)-Val-Val-Gly-OH

Boc-Arg(Tos)-OH

Boc-Cys(4-MeBn)-OH

Boc-Asn(Xan)-OH

Boc-Glu(cHex)-OH

Boc-His(Bom)-OH

Boc-His(Tos)-OH.DCHA

Boc-Lys(2-Cl-Z)-OH

Boc-Met(O)-OH

Boc-Ser(Bzl)-OH

Boc-Thr(Bzl)-OH

Boc-Tyr(Bzl)-OH

Fmoc-D-Asp(OtBu)-OH

Fmoc-Asp(CSY)-OH

Fmoc-Asp(OtBu)-(Dmb)Gly-OH

Fmoc-Gly-OH

Fmoc-L-Asp(OcHex)-L-Oxd-OBn

Research into Derivatives and Structural Analogs of N α Boc D Aspartic Acid β Cyclohexyl Ester

Systematic Exploration of Structure-Activity Relationships

The investigation into derivatives of Boc-D-Asp(OcHex)-OH has been pivotal in understanding the structure-activity relationships (SAR) of biologically active peptides. A notable area of this research involves fibronectin-related peptides, specifically those containing the Arg-Gly-Asp (RGD) sequence, which is a key motif for cell recognition and binding. oup.com

One line of research focused on a cyclic decapeptide known as FR-1, which contains the RGDSPASS sequence. oup.com To probe the relationship between the peptide's structure and its biological function as a platelet aggregation inhibitor, scientists systematically synthesized several analogs of FR-1. In these analogs, amino acid residues at positions 5 (Ser) and 6 (Pro) were substituted with other amino acids such as D-Serine, Glycine, and D-Proline. The synthesis of these complex peptides utilized building blocks like Boc-Gly-Asp(OcHex)-Ser(Bzl) as part of the protected peptide sequence. oup.comoup.com

The study revealed that modifications to the peptide backbone significantly impacted its inhibitory activity. Nuclear Magnetic Resonance (NMR) studies showed that the analogs, like the parent peptide, form a turn structure around the aspartic acid-containing sequence. oup.com However, the specific residues within this turn influence the conformation and, consequently, the peptide's ability to bind to its target receptor. The biological activity, measured as the concentration required for 50% inhibition of platelet aggregation (IC50), varied considerably among the analogs. oup.com For instance, substituting the original L-Serine at position 5 with its D-enantiomer or with Glycine led to a substantial decrease in activity. oup.com

Further SAR studies on Ala-analogs of the FR-1 peptide underscored the critical role of specific residues for its biological activity. The research indicated that the Arginine (Arg) and Aspartic acid (Asp) residues are essential for activity. oup.com Additionally, the Serine-Serine (Ser-Ser) sequence was found to be necessary, suggesting the hydroxy groups of these residues are important for receptor binding. oup.com These systematic explorations demonstrate how incorporating protected aspartic acid derivatives like this compound into peptide sequences allows for the detailed study of how structure dictates biological function.

Table 1: Inhibitory Activity of FR-1 Peptide Analogs on Platelet Aggregation. oup.com
Peptide AnalogSequence ModificationIC50 (μM)
FR-1 (Parent Peptide)-7.6
[D-Ser⁵]-FR-1Ser⁵ → D-Ser⁵257
[Gly⁵]-FR-1Ser⁵ → Gly⁵118
[D-Pro⁶]-FR-1Pro⁶ → D-Pro⁶251
[Gly⁶]-FR-1Pro⁶ → Gly⁶162

Novel Synthetic Routes for Aspartic Acid Conjugates

The development of novel synthetic routes for aspartic acid conjugates often leverages the unique properties of protected derivatives like this compound. Its use is prominent in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. sigmaaldrich.comoup.com The Boc group is stable under basic conditions but can be removed with acid, while the cyclohexyl ester provides robust protection for the side-chain carboxyl group, offering stability during peptide coupling reactions.

In the creation of complex peptide conjugates, such as the fibronectin-related peptides, a solution-phase fragment condensation strategy has been employed. oup.com This method involves the synthesis of smaller, protected peptide fragments which are later joined together. For example, a protected decapeptide sequence like Boc-Cys(Acm)-Arg(Tos)-Gly-Asp(OcHex)-Ser(Bzl)-Pro-Ala-Ser(Bzl)-Ser(Bzl)-Cys(Acm)-OBzl was assembled using this approach. oup.com The synthesis of the fragments themselves was accomplished using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 1-Hydroxybenzotriazole (B26582) (HOBt). oup.com The larger fragments were then condensed using ethyl-dimethylaminopropyl-carbodiimide (EDC) with HOBt. oup.com

Once the linear, protected peptide chain is fully assembled, further modifications can be introduced. For the synthesis of cyclic peptide conjugates, an intramolecular disulfide bond is often formed. This was achieved through iodine oxidation in a dilute solution to favor the intramolecular reaction. oup.com The final step in the synthesis is the removal of all protecting groups. In the case of the fibronectin peptide analogs, a strong acid, liquid hydrogen fluoride (B91410) (HF), was used to cleave the Boc group, the benzyl (B1604629) (Bzl) and tosyl (Tos) side-chain protecting groups, and the C-terminal benzyl ester, yielding the final, active peptide conjugate. oup.comoup.com These synthetic strategies highlight the utility of this compound in constructing intricate and specific aspartic acid-containing molecules for research and therapeutic development.

Contributions to Biochemical and Pharmaceutical Sciences

Mechanistic Studies of Amino Acid Metabolism and Enzymatic Interactions

While Boc-D-Asp(OcHex)-OH is a synthetic intermediate rather than a natural metabolite, its utility in mechanistic studies stems from its precisely protected structure. Researchers employ such derivatives to investigate enzymes involved in amino acid metabolism and peptide processing. The D-enantiomer of aspartic acid, in particular, has distinct biological roles, including its function as a neurotransmitter and neuromodulator in the central nervous system nih.govnih.govwikipedia.org. Studies focusing on enzymes that interact with D-amino acids or specific aspartic acid residues within peptides can utilize this compound. The protective groups (Boc and cyclohexyl ester) are designed to remain intact during specific reaction conditions, allowing for targeted studies of enzymatic activity or substrate binding. This controlled approach ensures that observed interactions are attributable to the D-aspartic acid core or its surrounding peptide sequence, contributing to a deeper understanding of biochemical pathways and enzymatic mechanisms chemimpex.com.

Strategic Relevance in Drug Discovery and Development Initiatives

The strategic application of this compound is central to modern drug discovery, particularly in the realm of peptide-based therapeutics.

Rational Design and Chemical Synthesis of Drug Candidates

This compound serves as a crucial building block in the rational design and synthesis of novel peptide drug candidates. The protection strategy is paramount: the Boc group safeguards the alpha-amino group, while the cyclohexyl ester shields the beta-carboxyl group. This dual protection is vital for preventing aspartimide formation, a common side reaction during peptide synthesis that can lead to reduced yields and difficult purifications nih.govbiotage.comiris-biotech.deresearchgate.netnih.govnih.gov. The cyclohexyl ester, in particular, offers superior resistance to base-catalyzed aspartimide formation compared to other ester protecting groups, thereby ensuring the integrity and purity of the synthesized peptide sequences p3bio.comwikipedia.orgnih.gov. Furthermore, the incorporation of D-amino acids, such as D-aspartic acid, is a deliberate strategy to enhance the enzymatic stability and pharmacokinetic profile of peptide drugs, increasing their half-life and potential therapeutic efficacy formulationbio.comlifetein.comnih.govmdpi.com. This compound is notably used in the synthesis of RGD (Arg-Gly-Asp) sequences, which are critical motifs involved in cell adhesion and signaling pathways, and are targets for various therapeutic interventions nih.gov.

Modulatory Roles in Neurotransmitter Systems and Therapeutics

D-aspartic acid itself is recognized as an endogenous neurotransmitter and neuromodulator in the mammalian nervous system, influencing glutamatergic neurotransmission and playing roles in neurogenesis and hormone regulation nih.govnih.govwikipedia.orgmdpi.commdpi.com. This compound, by incorporating this biologically active D-enantiomer, facilitates research into neurological disorders and the development of related therapeutics. Its protected form allows for its precise incorporation into synthetic peptides or peptidomimetics designed to interact with neurotransmitter systems. This enables researchers to investigate how D-aspartic acid or its derivatives modulate neuronal signaling, potentially leading to new therapeutic strategies for conditions such as neurodegenerative diseases, psychiatric disorders, or hormonal imbalances.

Application as a Pharmaceutical Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

In the pharmaceutical manufacturing landscape, this compound functions as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly peptide-based drugs. Its protected nature ensures selective coupling during multi-step synthesis, preventing unwanted reactions at the amino or carboxyl termini. The stability and selective cleavage of the Boc and cyclohexyl ester groups are critical for efficient and scalable API production. The compound's role as a well-defined building block supports the creation of complex peptide APIs with specific structural requirements for therapeutic efficacy and stability, contributing to the production of advanced peptide therapeutics.

Methodological Development for Amino Acid Detection and Quantification in Biochemical Assays

The synthesis, purification, and characterization of protected amino acids like this compound contribute to advancements in analytical methodologies for biochemical assays. The availability of high-purity, well-characterized compounds is essential for validating analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), which are routinely used for peptide analysis and quality control in pharmaceutical development p3bio.comchemimpex.com. Understanding the chromatographic behavior and spectral properties of protected amino acids aids in developing sensitive and specific methods for detecting and quantifying amino acids and their derivatives in complex biological samples. Furthermore, the knowledge gained from studying the stability and reactivity of protecting groups informs the design of assays that monitor peptide synthesis, deprotection steps, and the presence of potential byproducts.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number112898-18-7 001chemical.comp3bio.comscbt.comarctomsci.comchemimpex.comglpbio.comchemetindia.comfishersci.es
Molecular FormulaC₁₅H₂₅NO₆ 001chemical.comp3bio.comscbt.comchemimpex.comglpbio.comfishersci.es
Molecular Weight315.36 g/mol 001chemical.comp3bio.comscbt.comchemimpex.comfishersci.es
Purity≥98.0% (TLC) / ≥99% (HPLC) p3bio.comchemimpex.com
AppearanceWhite to slight yellow to beige powder p3bio.com
Melting Point90-100 °C chemimpex.com
Optical Rotation[α]D²⁰ = +20 ± 3º (C-1 en DMF) chemimpex.com

Table 2: Protecting Group Strategy and Rationale in this compound

Protecting GroupFunctional Group ProtectedRationale for UseTypical Cleavage ConditionsReferences
Bocα-amino groupPrevents unwanted reactions during peptide coupling; acid-labile.Trifluoroacetic acid (TFA) p3bio.comiris-biotech.de p3bio.comnih.goviris-biotech.denih.gov
OcHexβ-carboxyl groupMinimizes aspartimide formation, offers stability during coupling reactions, and is more resistant to base than benzyl (B1604629) ester.Acidic conditions (e.g., HF) p3bio.comnih.gov or specific Lewis acids nih.gov p3bio.comwikipedia.orgnih.govnih.gov

List of Compounds Mentioned in the Article

this compound

N-α-tert-butoxycarbonyl-D-aspartic acid β-cyclohexyl ester

D-aspartic acid

L-aspartic acid

Aspartic acid

Boc (tert-butoxycarbonyl)

OcHex (Cyclohexyl ester)

RGD (Arg-Gly-Asp) sequence

Arginine

Glycine

TFA (Trifluoroacetic acid)

HF (Hydrogen Fluoride)

DCC (Dicyclohexylcarbodiimide)

HOBt (Hydroxybenzotriazole)

D-amino acids

L-amino acids

Peptide drugs

APIs (Active Pharmaceutical Ingredients)

D-serine

L-glutamate

NMDA receptors

Peptidomimetics

RGD (Arg-Gly-Asp)

Arg (Arginine)

Gly (Glycine)

Boc-Lys(CI-Z)-Trp-Trp-Glu(OcHex)-Leu-Arg(Tos)-OBzI

Boc-Glu(OcHex)-Arg(Tos)-Cys(MeBzI)-Gln-Tyr(Br-Z)-Arg(Tos)-Asp(OcHex)-Leu-OH

Boc-Tyr(Br-Z)-Ile-Gly-OH

Boc-Cys(MeBzl)-Asn-Cys(MeBzl)-Val-Val-Gly-OH

HPLC (High-Performance Liquid Chromatography)

MS (Mass Spectrometry)

Innovative Research Paradigms and Future Perspectives

Principles of Enantioselective Recognition in Molecularly Imprinted Polymeric Membranes

Molecularly Imprinted Polymers (MIPs) are synthetic materials designed with specific recognition sites, mimicking biological receptors. Their application in enantioselective separation and recognition is a significant area of research, particularly for chiral molecules like amino acids and their derivatives. The principle involves creating cavities within a polymer matrix that are complementary in shape, size, and chemical functionality to a target molecule, known as the "template." When a racemic mixture is passed through a MIP, the template-complementary cavities exhibit a higher affinity for one enantiomer over the other, leading to selective binding and separation.

While direct studies using Boc-D-Asp(OcHx)-OH as a template in MIP membranes are not extensively detailed in the provided search results, the general principles apply. MIPs prepared using amino acid derivatives as templates have demonstrated effective enantiomeric resolution of related compounds nih.govmdpi.comresearchgate.netx-mol.netresearchgate.netaustinpublishinggroup.com. These polymers utilize functional monomers (e.g., methacrylic acid) that interact with the template molecule through hydrogen bonding, ionic interactions, or other non-covalent forces. The strength and nature of these interactions, along with the polymer architecture, dictate the MIP's selectivity and binding capacity. For Boc-D-Asp(OcHx)-OH, its protected functional groups (Boc and cyclohexyl ester) could serve as specific interaction points for imprinting, leading to polymers capable of recognizing and separating other D-aspartic acid derivatives or related chiral molecules. Research has shown that the stereochemistry of the primary amino and amide functions is crucial for recognition and enantiomeric resolution in MIPs nih.gov.

Analytical Methodologies for Characterization of Peptides Incorporating N-α-Boc-D-Aspartic Acid β-Cyclohexyl Ester

The precise characterization of peptides synthesized using Boc-D-Asp(OcHx)-OH is critical for ensuring their purity, identity, and structural integrity. Standard analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC, particularly reversed-phase HPLC (RP-HPLC), is a cornerstone for assessing the purity of Boc-D-Asp(OcHx)-OH and peptides synthesized with it sigmaaldrich.comthermofisher.comluxembourg-bio.comnih.gov. RP-HPLC separates compounds based on their hydrophobicity, typically using a C18 stationary phase with a gradient elution of water and acetonitrile, often with a small percentage of trifluoroacetic acid (TFA) as an ion-pairing agent nih.gov. For Boc-D-Asp(OcHx)-OH itself, HPLC can confirm purity, often specified as greater than 95% or 98% by area under the curve chemimpex.com. In peptide analysis, HPLC is used to monitor reaction progress, identify impurities, and determine the purity of the final synthesized peptide. For instance, RP-HPLC is essential for analyzing cleavage products and assessing the success of peptide synthesis and purification luxembourg-bio.comnih.govthermofisher.com.

Mass Spectrometry Techniques for Peptide Analysis

Mass Spectrometry (MS) techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight (MALDI-TOF) MS, are indispensable for confirming the molecular weight and identity of peptides synthesized with Boc-D-Asp(OcHx)-OH thermofisher.comthermofisher.com. These methods provide accurate mass-to-charge ratio (m/z) values, allowing for the verification of the theoretical molecular weight of the target peptide. For Boc-D-Asp(OcHx)-OH, its theoretical molecular weight is approximately 315.36 g/mol nih.gov. MS can also detect and identify impurities or side products, such as deletion sequences or modified residues, which can arise during peptide synthesis. For example, mass shifts can indicate the presence of specific modifications or by-products thermofisher.compeptide.com.

Future Directions in Bio-conjugation and Advanced Material Design

The unique properties of Boc-D-Asp(OcHx)-OH make it a valuable building block for advanced applications in bio-conjugation and material science.

Bio-conjugation: The ability to selectively deprotect the Boc group under acidic conditions while retaining the cyclohexyl ester allows for controlled conjugation strategies . This orthogonal protection scheme is crucial when linking peptides to other biomolecules, such as oligonucleotides, fluorescent dyes, or small molecule drugs, to create hybrid molecules with enhanced therapeutic or diagnostic properties csic.esrsc.org. For example, the Boc group can be removed to expose a free amine for reaction with an activated carboxyl group on another molecule, or the carboxyl group (after ester cleavage) can be activated for conjugation. Such conjugates are being explored for targeted drug delivery, improved cellular uptake, and novel diagnostic tools csic.es.

Advanced Material Design: Boc-D-Asp(OcHx)-OH can be incorporated into peptide-based biomaterials like hydrogels or scaffolds for tissue engineering and regenerative medicine . The specific arrangement of amino acids, including modified ones like Boc-D-Asp(OcHx)-OH, dictates the material's mechanical properties, biocompatibility, and degradation profile. Furthermore, its use in solid-phase peptide synthesis (SPPS) allows for the creation of precisely defined peptide sequences, which can then be assembled into more complex supramolecular structures or functional materials. The cyclohexyl ester group itself can influence the solubility and self-assembly properties of peptides, contributing to the design of novel peptide-based materials with tailored functionalities.


Q & A

Q. How can researchers structure a literature review to identify gaps in this compound applications?

  • Methodological Answer : Use systematic review frameworks (PRISMA) to catalog studies by application (e.g., peptidomimetics, drug delivery). Tools like VOSviewer map keyword co-occurrence networks, highlighting understudied areas (e.g., stability in biological matrices). Critical appraisal tools (e.g., CASP) assess bias in existing protocols .

Q. What criteria define a robust hypothesis for studying this compound’s reactivity in novel peptide linkages?

  • Methodological Answer : Hypotheses must specify independent variables (e.g., coupling reagents), dependent variables (e.g., reaction efficiency), and controls (e.g., unprotected aspartic acid). Pilot studies using model peptides (e.g., Gly-Asp-X) test feasibility. Peer feedback via pre-submission journals (e.g., bioRxiv) refines scope .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.